molecular formula C9H5ClN2O4S B13116867 8-Nitroquinoline-4-sulfonylchloride

8-Nitroquinoline-4-sulfonylchloride

Cat. No.: B13116867
M. Wt: 272.67 g/mol
InChI Key: HIAMRNSWZPNMKI-UHFFFAOYSA-N
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Description

8-Nitroquinoline-4-sulfonylchloride is a chemical compound with the molecular formula C9H6ClNO4S. It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitroquinoline-4-sulfonylchloride typically involves the nitration of quinoline followed by sulfonylation The nitration process introduces a nitro group at the 8-position of the quinoline ring This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 8-Nitroquinoline-4-sulfonylchloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions, where the quinoline ring is oxidized to form quinoline N-oxide derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed:

    Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Reduction Reactions: The major product is 8-aminoquinoline-4-sulfonylchloride.

    Oxidation Reactions: Products include quinoline N-oxides.

Scientific Research Applications

8-Nitroquinoline-4-sulfonylchloride has a wide range of applications in scientific research:

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Nitroquinoline-4-sulfonylchloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and reacts readily with nucleophilic groups such as amines, thiols, and hydroxyl groups. This reactivity makes it useful for modifying proteins and other biomolecules. The nitro group can also participate in redox reactions, contributing to its biological activity.

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound can inhibit enzymes by reacting with nucleophilic residues in the active site, leading to enzyme inactivation.

    Protein Modification: It can modify proteins by reacting with amino acid residues, affecting protein function and activity.

Comparison with Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial and chelating properties.

    8-Aminoquinoline: Used in the treatment of malaria and as a precursor for other pharmaceuticals.

    8-Methanesulfonamidoquinoline: Investigated for its potential in Alzheimer’s disease therapeutics.

Uniqueness: 8-Nitroquinoline-4-sulfonylchloride is unique due to the presence of both a nitro group and a sulfonyl chloride group, which confer distinct reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H5ClN2O4S

Molecular Weight

272.67 g/mol

IUPAC Name

8-nitroquinoline-4-sulfonyl chloride

InChI

InChI=1S/C9H5ClN2O4S/c10-17(15,16)8-4-5-11-9-6(8)2-1-3-7(9)12(13)14/h1-5H

InChI Key

HIAMRNSWZPNMKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])S(=O)(=O)Cl

Origin of Product

United States

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